molecular formula C16H14N2O4 B13925289 6,7-Dimethoxy-4-(2-hydroxy-pyridin-3-yloxy)-quinoline CAS No. 666734-61-8

6,7-Dimethoxy-4-(2-hydroxy-pyridin-3-yloxy)-quinoline

Cat. No.: B13925289
CAS No.: 666734-61-8
M. Wt: 298.29 g/mol
InChI Key: HTSFECAFNHXBGG-UHFFFAOYSA-N
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Description

3-[(6,7-Dimethoxy-4-quinolinyl)oxy]-2(1H)-pyridinone is a complex organic compound known for its unique chemical structure and properties This compound features a quinoline moiety linked to a pyridinone ring through an ether linkage, with methoxy groups at the 6 and 7 positions of the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(6,7-Dimethoxy-4-quinolinyl)oxy]-2(1H)-pyridinone typically involves the reaction of 4-chloro-6,7-dimethoxyquinoline with 3-hydroxy-2(1H)-pyridinone under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the pyridinone displaces the chlorine atom on the quinoline ring, forming the desired ether linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Common solvents used include dimethyl sulfoxide (DMSO) and methanol, while bases like potassium carbonate are often employed to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

3-[(6,7-Dimethoxy-4-quinolinyl)oxy]-2(1H)-pyridinone can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form quinone derivatives.

    Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism by which 3-[(6,7-Dimethoxy-4-quinolinyl)oxy]-2(1H)-pyridinone exerts its effects is often related to its ability to interact with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The methoxy groups and the quinoline ring play crucial roles in these interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(6,7-Dimethoxy-4-quinolinyl)oxy]-2(1H)-pyridinone is unique due to its specific combination of the quinoline and pyridinone rings, which imparts distinct chemical reactivity and biological activity. The presence of methoxy groups further enhances its potential for various applications, making it a valuable compound in scientific research .

Properties

CAS No.

666734-61-8

Molecular Formula

C16H14N2O4

Molecular Weight

298.29 g/mol

IUPAC Name

3-(6,7-dimethoxyquinolin-4-yl)oxy-1H-pyridin-2-one

InChI

InChI=1S/C16H14N2O4/c1-20-14-8-10-11(9-15(14)21-2)17-7-5-12(10)22-13-4-3-6-18-16(13)19/h3-9H,1-2H3,(H,18,19)

InChI Key

HTSFECAFNHXBGG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=CNC3=O

Origin of Product

United States

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